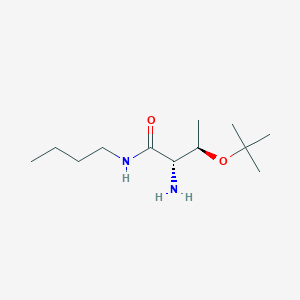
4-Tert-butyl-3-chlorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-chlorobenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the fourth position and a chlorine atom at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various chemical intermediates and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-chlorobenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation under reduced pressure to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl-3-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butyl-3-chlorobenzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-tert-butyl-3-chlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Aluminum Chloride (AlCl3): Used as a catalyst in Friedel-Crafts acylation.
Anhydrous Conditions: Essential to prevent hydrolysis of the acyl chloride group.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
4-Tert-butyl-3-chlorobenzoic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
4-Tert-butyl-3-chlorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: Used in the study of reaction mechanisms and the development of new synthetic methodologies
Mécanisme D'action
The mechanism of action of 4-tert-butyl-3-chlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various organic molecules, leading to the formation of amides, esters, and other derivatives. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Comparaison Avec Des Composés Similaires
4-Tert-butylbenzoyl chloride: Lacks the chlorine substituent at the third position.
3-Chlorobenzoyl chloride: Lacks the tert-butyl group at the fourth position.
Benzoyl Chloride: Lacks both the tert-butyl and chlorine substituents.
Uniqueness: 4-Tert-butyl-3-chlorobenzoyl chloride is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both steric and electronic effects are important .
Propriétés
Numéro CAS |
521957-97-1 |
|---|---|
Formule moléculaire |
C11H12Cl2O |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
4-tert-butyl-3-chlorobenzoyl chloride |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3 |
Clé InChI |
LLSNAQAUGBGPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


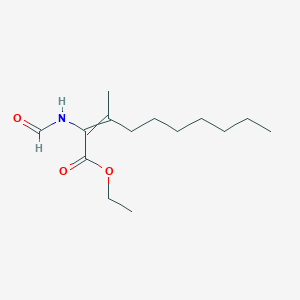

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
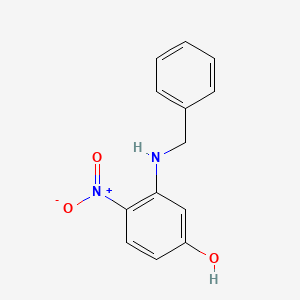

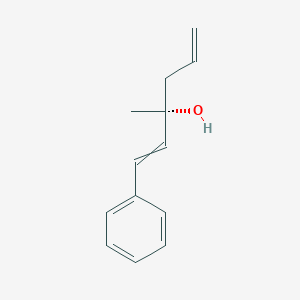
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
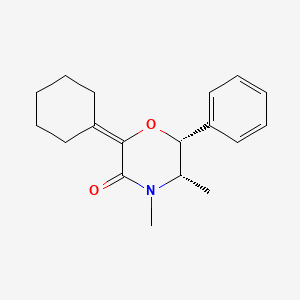
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
